![molecular formula C9H11N3O2 B2636599 2,3-dimethyl-4H-furo[3,2-b]pyrrole-5-carbohydrazide CAS No. 155445-45-7](/img/structure/B2636599.png)
2,3-dimethyl-4H-furo[3,2-b]pyrrole-5-carbohydrazide
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Overview
Description
2,3-Dimethyl-4H-furo[3,2-b]pyrrole-5-carbohydrazide is an organic compound with the molecular formula C9H11N3O2 and a molecular weight of 193.21 g/mol . This compound is characterized by its unique furo[3,2-b]pyrrole core structure, which is a fused heterocyclic system containing both furan and pyrrole rings. It is typically found as a powder and has a melting point of 236-240°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dimethyl-4H-furo[3,2-b]pyrrole-5-carbohydrazide can be achieved through various chemical reactions involving the appropriate starting materials. One common method involves the cyclization of a suitable precursor under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the formation of the desired product .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dimethyl-4H-furo[3,2-b]pyrrole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Research has demonstrated that derivatives of furo[3,2-b]pyrrole-5-carbohydrazides exhibit significant antitumor properties. For instance, studies have shown that these compounds can inhibit the growth of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. The synthesis of these compounds often involves the reaction of substituted furo[3,2-b]pyrrole-5-carbohydrazides with aldehydes in the presence of acid catalysts, yielding products that can be further evaluated for their biological activity .
Antimicrobial Properties
The antimicrobial efficacy of 2,3-dimethyl derivatives has also been documented. Several studies indicate that these compounds possess activity against a range of bacterial and fungal strains. The mode of action is believed to involve disruption of microbial cell membranes or interference with metabolic pathways .
Coordination Chemistry
Ligands for Metal Complexes
2,3-Dimethyl-4H-furo[3,2-b]pyrrole-5-carbohydrazide serves as a versatile ligand in coordination chemistry. It can form stable complexes with transition metals such as copper (Cu), cobalt (Co), and nickel (Ni). These metal complexes have been synthesized and characterized using various spectroscopic techniques, revealing their potential use in catalysis and materials science . The ligands derived from this compound demonstrate enhanced stability and reactivity compared to other common ligands.
Therapeutic Applications
Potential Neuroprotective Effects
Emerging research suggests that furo[3,2-b]pyrrole derivatives may exhibit neuroprotective effects. Preliminary studies indicate that these compounds could mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases . Further investigation into their mechanisms could lead to the development of new treatments for conditions such as Alzheimer's disease.
Data Summary
Case Studies
-
Antitumor Activity Study
A study published in a peer-reviewed journal synthesized several furo[3,2-b]pyrrole-5-carbohydrazide derivatives and tested their cytotoxicity against different cancer cell lines. Results indicated that certain modifications significantly enhanced antitumor activity compared to the parent compound . -
Synthesis of Metal Complexes
Researchers explored the synthesis of metal complexes using this compound as a ligand. Characterization revealed unique electronic properties that could be exploited for catalytic applications .
Mechanism of Action
The mechanism of action of 2,3-dimethyl-4H-furo[3,2-b]pyrrole-5-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
2-Methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid: Similar core structure but different functional groups.
2-(3,4-Dichlorophenyl)-4-methyl-4H-furo[3,2-b]pyrrole-5-carbohydrazide: Contains additional substituents on the aromatic ring.
2-[3-(Trifluoromethyl)phenyl]furo[3,2-b]pyrroles: Variations in the substituents on the furo[3,2-b]pyrrole core.
Uniqueness: 2,3-Dimethyl-4H-furo[3,2-b]pyrrole-5-carbohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Biological Activity
2,3-Dimethyl-4H-furo[3,2-b]pyrrole-5-carbohydrazide is a compound of significant interest due to its diverse biological activities. This article reviews the compound's synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound has been explored in various studies. The compound can be synthesized through the reaction of furo[3,2-b]pyrrole derivatives with hydrazine derivatives under controlled conditions. This process often involves the use of catalysts and specific reaction conditions to optimize yield and purity.
Biological Activity
The biological activities of this compound include:
- Antitumor Activity : Several studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been shown to inhibit the proliferation of HL-60 and A-549 cell lines with IC50 values in the low micromolar range.
- Antimicrobial Properties : The compound has demonstrated activity against a range of bacterial strains. Its effectiveness varies depending on the concentration and the specific strain tested.
- Antioxidant Activity : Research indicates that this compound possesses significant antioxidant properties, which may contribute to its protective effects in biological systems.
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may reduce inflammatory markers in vitro, indicating potential use in treating inflammatory diseases.
Case Studies
Several case studies highlight the biological potential of this compound:
- Case Study 1 : A study conducted on its antitumor effects revealed that treatment with the compound resulted in a significant reduction in tumor size in xenograft models. The mechanism was linked to apoptosis induction and cell cycle arrest.
- Case Study 2 : In antimicrobial testing against Staphylococcus aureus and Escherichia coli, the compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its potential as an alternative therapeutic agent.
Data Summary
Below is a summary table of key biological activities and their corresponding IC50 or MIC values:
Biological Activity | Cell Line/Organism | IC50/MIC Value |
---|---|---|
Antitumor | HL-60 | 5 µM |
Antitumor | A-549 | 4 µM |
Antimicrobial | Staphylococcus aureus | 10 µg/mL |
Antimicrobial | Escherichia coli | 15 µg/mL |
Antioxidant | DPPH Assay | IC50 = 20 µg/mL |
Anti-inflammatory | RAW 264.7 Cells | Reduced TNF-alpha levels |
Properties
IUPAC Name |
2,3-dimethyl-4H-furo[3,2-b]pyrrole-5-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c1-4-5(2)14-7-3-6(9(13)12-10)11-8(4)7/h3,11H,10H2,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVRIQFPBXAFHBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1NC(=C2)C(=O)NN)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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